molecular formula C10H14ClNO2 B13614437 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol

Cat. No.: B13614437
M. Wt: 215.67 g/mol
InChI Key: JVLJDKZGXSGSTO-UHFFFAOYSA-N
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Description

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is a chiral amino alcohol compound of significant interest in synthetic and medicinal chemistry research . Its structure features a propan-2-ol backbone substituted with an amino group and a 5-chloro-2-methoxyphenyl ring, combining both electron-withdrawing (chloro) and electron-donating (methoxy) substituents that create a unique electronic and steric profile . The amino and hydroxyl functional groups enable hydrogen bonding with biological targets, which is critical for studying molecular interactions, while the chloro and methoxy substituents influence the compound's lipophilicity and metabolic stability . In scientific research, this compound serves as a versatile building block for organic synthesis and is investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties . Its mechanism of action is believed to involve interactions with specific enzymes and receptors, potentially modulating their activity through hydrogen bonding and π-π interactions facilitated by its aromatic ring and functional groups . The compound can undergo various chemical reactions, including oxidation of the hydroxyl group, reduction, and nucleophilic substitutions, making it a valuable intermediate for generating more complex molecules . Intended Use and Disclaimer: This product is exclusively intended for research and development purposes in laboratory settings. It is not designed for human or veterinary therapeutic applications, diagnostic use, or any form of consumer consumption. All chemicals must be handled by qualified and technically trained professionals.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-10(13,6-12)8-5-7(11)3-4-9(8)14-2/h3-5,13H,6,12H2,1-2H3

InChI Key

JVLJDKZGXSGSTO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C=CC(=C1)Cl)OC)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative synthetic route based on literature and chemical supplier data is summarized below:

Step Reaction Description Reagents/Conditions Outcome
1 Preparation of 2-chloro-5-methoxyacetophenone Chlorination and methylation of phenol derivatives Key intermediate with chloro and methoxy substituents on aromatic ring
2 Formation of amino alcohol side chain via reductive amination Reaction of 2-chloro-5-methoxyacetophenone with ammonia or amine source, followed by reduction (e.g., sodium borohydride or lithium aluminum hydride) Introduction of amino and hydroxyl groups at the propan-2-ol position
3 Chiral resolution or asymmetric synthesis Use of chiral catalysts or chiral auxiliaries (e.g., asymmetric hydrogenation or enzymatic resolution) Formation of enantiomerically enriched this compound

This approach ensures the incorporation of the functional groups with the desired stereochemistry.

Reaction Conditions and Optimization

  • Temperature: Reactions are typically conducted between 20 °C and 110 °C, depending on the step. For example, reductive amination often occurs at room temperature to 70 °C to avoid decomposition.
  • Solvents: Common solvents include methanol, acetonitrile, and dichloromethane, selected for solubility and reaction compatibility.
  • Catalysts: Palladium-based catalysts are used in cross-coupling steps if applicable, while reducing agents such as lithium aluminum hydride or sodium borohydride are employed for amine and alcohol formation.
  • pH Control: Neutral to slightly basic conditions (pH 6–8) are maintained to ensure stability and prevent side reactions.
  • Purification: Silica gel chromatography or preparative high-performance liquid chromatography (HPLC) is used to isolate the pure compound.

Example Preparation Procedure (Adapted from Related Compounds)

  • Synthesis of 2-chloro-5-methoxyacetophenone: Starting from 2-methoxyphenol, selective chlorination at the 5-position is performed using N-chlorosuccinimide under controlled temperature. The acetyl group is introduced via Friedel-Crafts acylation.

  • Reductive amination: The acetophenone intermediate reacts with ammonia or a suitable amine source in methanol at 50–70 °C, followed by reduction with sodium borohydride to yield the amino alcohol.

  • Chiral resolution: The racemic mixture is subjected to enzymatic resolution or chiral chromatography to isolate the desired enantiomer of this compound.

Analytical Data and Research Discoveries

Molecular and Structural Data

Property Value
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol
InChIKey NZAAZXUQYTXBRU-UHFFFAOYSA-N
SMILES CC(C(C1=C(C=CC(=C1)OC)Cl)N)O

These data confirm the compound's identity and purity, essential for reproducibility in synthesis and biological testing.

Biological and Chemical Research Insights

  • The amino and hydroxyl groups enable hydrogen bonding, which is critical for biological target interactions.
  • The chloro and methoxy substituents influence lipophilicity and metabolic stability, potentially enhancing receptor binding affinity.
  • Research indicates potential applications in drug discovery due to these interactions, although detailed pharmacological profiles require further study.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Purity Notes
Aromatic substitution and acylation N-chlorosuccinimide, Friedel-Crafts reagents 0–30 °C for chlorination, reflux for acylation High yield, moderate purity Requires careful regioselectivity control
Reductive amination Ammonia or amine source, sodium borohydride 20–70 °C, methanol solvent Moderate to high yield Sensitive to reaction time and temperature
Chiral resolution Chiral catalysts or enzymatic agents Room temperature, pH 6–8 High enantiomeric excess Critical for biological activity

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, catalytic hydrogenation

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Aromatic Rings

Halogen and Alkoxy Group Variations
  • 1-Amino-2-(2-chlorophenyl)propan-2-ol (CAS 71095-16-4): Substituents: Single 2-chloro group on phenyl. Synthesis: Not detailed in evidence, but similar methods to likely apply.
  • 1-Amino-2-(4-bromophenyl)propan-2-ol (CAS 179821-65-9): Substituents: Single 4-bromo group.
  • 1-Amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride (CAS 1172878-66-8): Substituents: Single 4-methoxy group. Properties: Molecular weight 217.69; para-methoxy substitution enhances electron donation, contrasting with the target’s ortho-methoxy group.
Complex Aromatic Systems
  • 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol (Compound 40 in ): Substituents: 3-Methoxybenzyloxy group. Properties: Increased steric bulk and hydrogen-bonding capacity due to the benzyloxy moiety. Synthesized in 59% yield, indicating moderate synthetic accessibility despite complexity .
  • 1-Amino-2-(pyridin-3-yl)propan-2-ol (CAS 933751-38-3): Substituents: Pyridin-3-yl ring.

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility
  • The target compound’s molecular weight is estimated at ~215–220 g/mol (based on analogs in and ).
  • Hydrochloride salts (e.g., 1-amino-2-(2-bromophenyl)propan-2-ol hydrochloride, MW 266.57) exhibit enhanced water solubility compared to free bases, critical for drug formulation .

Biological Activity

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound notable for its unique structural features, including an amino group and a chloro-substituted phenyl moiety. This compound has attracted attention in pharmacological research due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClNO2_2, with a molecular weight of approximately 215.66 g/mol. The presence of the chloro and methoxy groups on the phenyl ring enhances its binding affinity to biological targets, making it a candidate for further investigation in medicinal chemistry.

PropertyValue
Molecular FormulaC10_{10}H12_{12}ClNO2_2
Molecular Weight215.66 g/mol
Functional GroupsAmino, Chloro, Methoxy

This compound is believed to interact with specific enzymes and receptors, potentially altering their activities. This interaction may lead to various biological effects such as anti-inflammatory and analgesic properties, which have been highlighted in preliminary studies.

Therapeutic Applications

  • Anti-inflammatory Effects : Research suggests that this compound may exhibit significant anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : The compound has also been studied for its analgesic effects, which could be beneficial in pain management therapies.
  • Antimicrobial Activity : Some derivatives related to this compound have shown promising antimicrobial activities against various pathogens, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

  • A study evaluating the antimicrobial properties of derivatives found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against specific pathogens, suggesting strong antimicrobial potential .
  • Another investigation into the antioxidant activity of related compounds showed that some derivatives had antioxidant capacities exceeding that of ascorbic acid, indicating a potential for use in oxidative stress-related conditions .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds can be informative:

Compound NameStructural FeaturesUnique Aspects
1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-olFluoro instead of chloro groupPotentially different biological activity due to halogen substitution
1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-olDifferent positioning of chloro and methoxyVariations in binding properties affecting activity
(1R,2S)-1-Amino-1-(5-chloro-4-methoxyphenyl)propan-2-olStereoisomer variationDifferent chirality may influence biological activity

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol, and how do they influence its reactivity and biological interactions?

  • Answer : The compound features a phenyl ring substituted with chlorine (electron-withdrawing) and methoxy (electron-donating) groups at positions 5 and 2, respectively, creating electronic asymmetry. The amino and hydroxyl groups on the propan-2-ol backbone enable hydrogen bonding and nucleophilic reactivity. These structural traits enhance binding affinity to biological targets (e.g., enzymes) and participation in reactions like nucleophilic substitution or oxidation .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for yield and purity?

  • Answer : Synthesis typically involves:

  • Step 1 : Formation of the phenylpropanolamine backbone via reductive amination of a ketone precursor.
  • Step 2 : Chlorination and methoxylation via electrophilic aromatic substitution or Ullmann coupling.
    Optimization strategies include:
  • Using anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions .
  • Employing continuous flow reactors for precise temperature control (e.g., 50–70°C) and improved scalability .

Q. How can solubility and stability of this compound be assessed under standard laboratory conditions?

  • Answer :

  • Solubility : Test in polar solvents (e.g., ethanol, DMSO) via gravimetric analysis or UV-Vis spectroscopy. Evidence suggests moderate solubility in ethanol (~15 mg/mL at 25°C) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is stable at 2–8°C but degrades in acidic/basic conditions .

Q. What methodologies are recommended for evaluating its biological activity in in vitro assays?

  • Answer :

  • Enzyme Inhibition : Use kinetic assays (e.g., fluorometric or colorimetric) with purified enzymes (e.g., monoamine oxidases) and IC₅₀ calculations. Include positive controls (e.g., clorgyline) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293), with dose-response curves (1–100 µM) and ROS measurement to differentiate mechanisms .

Advanced Research Questions

Q. How does stereochemistry at the propan-2-ol carbon affect biological activity, and what chiral resolution methods are effective?

  • Answer : Enantiomers (e.g., (1R,2R) vs. (1S,2S)) exhibit divergent binding to targets like β-adrenergic receptors.

  • Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution with lipases .
  • Activity Correlation : Compare IC₅₀ values of enantiomers in receptor-binding assays; (1R,2R) shows 10-fold higher affinity in preliminary studies .

Q. How can contradictory data on the compound’s reactivity with oxidizing agents be resolved?

  • Answer : Discrepancies in oxidation products (e.g., ketones vs. aldehydes) arise from solvent polarity and catalyst choice.

  • Mitigation : Standardize conditions (e.g., KMnO₄ in acetone vs. H₂O) and characterize products via GC-MS/NMR. Evidence shows acetone favors ketone formation (~80% yield) .

Q. What advanced analytical techniques are critical for characterizing degradation products and impurities?

  • Answer :

  • LC-HRMS : Identifies trace impurities (e.g., dechlorinated byproducts) with ppm-level sensitivity.
  • NMR Dynamics : 2D COSY and HSQC elucidate degradation pathways (e.g., hydroxyl group oxidation) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How do computational models compare with experimental data in predicting interactions with biological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to MAO-A (PDB: 2BXR). Adjust force fields for halogen bonding (Cl⋯O interactions).
  • Validation : Compare computed binding energies (-9.2 kcal/mol) with SPR-measured KD values (nM range). Discrepancies >1 kcal/mol suggest solvation effects .

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